molecular formula C15H14O4 B6346756 (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1334721-65-1

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6346756
CAS No.: 1334721-65-1
M. Wt: 258.27 g/mol
InChI Key: OLBVWHWSOQKFOA-FNORWQNLSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a furan ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(2,5-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the furan ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVWHWSOQKFOA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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